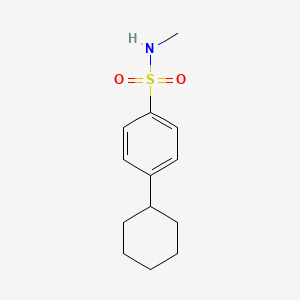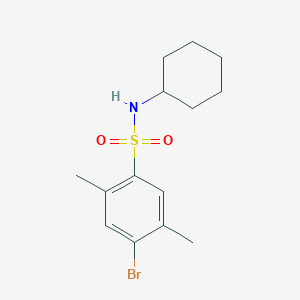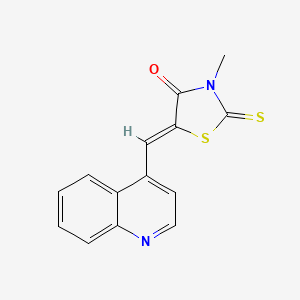![molecular formula C22H20N4O3 B12196364 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B12196364.png)
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the spiro-imidazolidine structure. Common reagents used in these reactions include hydrazides, aldehydes, and various catalysts to facilitate cyclization and spiro formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Materials Science: Application in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its oxadiazole and imidazolidine components. These interactions may influence various biological processes, making it a candidate for further pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Another heterocyclic compound with potential biological activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with confirmed biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar heterocyclic structure and potential therapeutic applications.
Uniqueness
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione is unique due to its combination of oxadiazole and spiro-imidazolidine structures, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3'-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C22H20N4O3/c1-14-7-2-4-10-16(14)19-23-18(29-25-19)13-26-20(27)22(24-21(26)28)12-6-9-15-8-3-5-11-17(15)22/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,24,28) |
InChI Key |
GRRKPPOVWPGIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4(CCCC5=CC=CC=C54)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12196282.png)
![1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12196289.png)
![N-[(2E)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12196295.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B12196311.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12196318.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12196325.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12196326.png)

![1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-5-oxo-4-phenyl-3-(2-pyridinyl)-, 2-[2-(2,4-dioxo-5-thiazolidinyl)acetyl]hydrazide](/img/structure/B12196341.png)



![2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12196359.png)
![4-bromo-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12196363.png)
